molecular formula C19H15N3O2 B5632975 N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide

N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide

Cat. No. B5632975
M. Wt: 317.3 g/mol
InChI Key: SUJZRBLEVQDTRX-UHFFFAOYSA-N
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Description

“N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” is a chemical compound with the molecular formula C19H15N3O2 . It has an average mass of 317.341 Da and a monoisotopic mass of 317.116425 Da .


Synthesis Analysis

While specific synthesis details for “N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” were not found, related compounds have been synthesized and studied. For instance, a series of polyamine-benzo[cd]indol-2(1H)-one conjugates were developed based on a previous lysosome-targeted bio-imaging agent .


Molecular Structure Analysis

The molecular structure of “N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” consists of a benzo[cd]indol-2-yl group attached to a 4-methoxybenzohydrazide group . More detailed structural analysis would require additional resources such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” has a molecular formula of C19H15N3O2 and a molecular weight of 317.34 . Additional physical and chemical properties such as melting point, boiling point, and density would require laboratory analysis for accurate determination .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide is the lysosome . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .

Mode of Action

N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide enters the cancer cells via the polyamine transporter localized in the lysosomes . Once inside, it induces autophagy and apoptosis . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by this compound is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged organelles and proteins. The compound’s action on this pathway leads to the induction of autophagy and apoptosis, contributing to its anti-cancer effects .

Pharmacokinetics

Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability

Result of Action

The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . By inducing autophagy and apoptosis, it can lead to cell death, thereby inhibiting the growth and spread of cancer cells .

Action Environment

The action of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide can be influenced by various environmental factors. For instance, the presence and activity of the polyamine transporter in the lysosomes can affect the compound’s ability to enter cells . .

Future Directions

The future research directions for “N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” and related compounds could involve further exploration of their biological activity and potential applications in medical treatments. For instance, compound 15f, a related compound, has shown potential as a valuable dual-functional lead compound for future development against liver-cancer metastasis and lysosome imaging .

properties

IUPAC Name

N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-14-10-8-13(9-11-14)19(23)22-21-18-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJZRBLEVQDTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide

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